4-Methoxyphenylacetyl chloride

Physical organic chemistry Linear free-energy relationships Acylation kinetics

4-Methoxyphenylacetyl chloride (CAS 4693-91-8) is a para-methoxy-substituted phenylacetyl chloride with molecular formula C₉H₉ClO₂ and molecular weight 184.62 g/mol. It is a colorless to pale-yellow moisture-sensitive liquid with a boiling point of 143 °C at 10 mmHg, density of 1.208 g/mL at 25 °C, and refractive index n20/D of 1.54.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 4693-91-8
Cat. No. B1586121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenylacetyl chloride
CAS4693-91-8
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)Cl
InChIInChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3
InChIKeyCXJOONIFSVSFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenylacetyl Chloride (CAS 4693-91-8): Core Identity and Procurement-Relevant Characteristics


4-Methoxyphenylacetyl chloride (CAS 4693-91-8) is a para-methoxy-substituted phenylacetyl chloride with molecular formula C₉H₉ClO₂ and molecular weight 184.62 g/mol . It is a colorless to pale-yellow moisture-sensitive liquid with a boiling point of 143 °C at 10 mmHg, density of 1.208 g/mL at 25 °C, and refractive index n20/D of 1.54 . The compound serves as a reactive acylating agent in organic synthesis, where the electron-donating 4-methoxy substituent (Hammett σ_p = −0.27) modulates the electrophilicity of the acyl chloride carbonyl relative to unsubstituted phenylacetyl chloride (σ_p = 0) [1][2]. It is classified as Skin Corrosive Category 1B (GHS05), requires storage at 2–8 °C under inert atmosphere, and is incompatible with strong oxidizing agents and moisture .

Why Phenylacetyl Chloride or Other 4-Substituted Analogs Cannot Replace 4-Methoxyphenylacetyl Chloride in Synthesis


Substituting 4-methoxyphenylacetyl chloride with phenylacetyl chloride, 4-chlorophenylacetyl chloride, or other analogs introduces a structurally distinct acyl moiety into the target molecule. The 4-methoxy group is not a passive spectator; its electron-donating resonance effect (σ_p = −0.27) alters the electronic character of both the acylating agent and the resulting amide, ester, or ketone products [1]. In drug candidate synthesis, the 4-methoxyphenylacetyl fragment is often a pharmacophoric requirement—as in higenamine (cardiotonic), (R)-(+)-nor-roefractine (dopamine D₂-selective ligand), and tetrahydronaphthyridine-based histamine H₃ antagonists—where replacement with an unsubstituted or chloro-substituted phenylacetyl group would yield a different compound with altered, and likely diminished, biological activity [2][3][4]. Furthermore, the 4-methoxy substituent measurably influences the solvolysis mechanism and rate of the acyl chloride, meaning that reaction conditions optimized for 4-methoxyphenylacetyl chloride may not transfer directly to other substituted phenylacetyl chlorides without re-optimization [5].

4-Methoxyphenylacetyl Chloride (CAS 4693-91-8): Head-to-Head Quantitative Differentiation Evidence


Electronic Modulation of Acyl Reactivity: Hammett σ_p Differentiation vs Phenylacetyl Chloride and Other 4-Substituted Analogs

The 4-methoxy substituent exerts a net electron-donating effect (Hammett σ_p = −0.27) on the phenylacetyl chloride scaffold, in contrast to the electron-withdrawing 4-chloro (σ_p = +0.23) or 4-nitro (σ_p = +0.78) substituents, and the reference hydrogen (σ_p = 0) of unsubstituted phenylacetyl chloride [1]. This modulates the electrophilicity of the acyl carbonyl carbon: the 4-methoxy derivative is less electrophilic than phenylacetyl chloride, while 4-chlorophenylacetyl chloride is more electrophilic. The ethanolysis of substituted phenylacetyl chlorides at 20 °C in benzene/ethanol binary solvent was shown by Heidbuchel to follow a satisfactory Hammett correlation with a reaction constant ρ = +0.160, confirming that substituent electronic effects quantitatively and predictably govern solvolysis rates [2]. The positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, meaning 4-methoxyphenylacetyl chloride reacts measurably slower than its 4-chloro and 4-nitro counterparts under identical conditions.

Physical organic chemistry Linear free-energy relationships Acylation kinetics

Physicochemical Property Comparison: 4-Methoxyphenylacetyl Chloride vs Phenylacetyl Chloride vs 4-Chlorophenylacetyl Chloride

Direct head-to-head comparison of experimentally determined physicochemical properties reveals substantial differences that impact distillation protocols, solvent compatibility, and storage infrastructure. 4-Methoxyphenylacetyl chloride has a significantly higher boiling point (143 °C at 10 mmHg) compared to phenylacetyl chloride (94–95 °C at 12 mmHg) and an even larger gap relative to 4-chlorophenylacetyl chloride (85 °C at 1 mmHg) . Its density (1.208 g/mL) is higher than phenylacetyl chloride (1.169 g/mL) and lower than 4-chlorophenylacetyl chloride (1.292 g/mL), while its refractive index (n20/D 1.54) is distinct from phenylacetyl chloride (n20/D 1.5325) and falls within the range of 4-chlorophenylacetyl chloride (1.5490–1.5565) . All three compounds are moisture-sensitive and require refrigerated storage (2–8 °C) under inert atmosphere .

Chemical procurement Physicochemical characterization Storage and handling

Solvolysis Mechanistic Pathway Divergence: Aromatic vs Aliphatic Acetyl Chlorides in Fluorinated Alcohol Solvents

In a systematic solvolysis study of four acetyl chlorides, p-methoxyphenylacetyl chloride (aromatic ring-bearing) and diphenylacetyl chloride exhibited a third-order reaction mechanism (general base-catalyzed, push-pull type) in 2,2,2-trifluoroethanol (TFE)–ethanol solvent at 10 °C, whereas trimethylacetyl chloride and isobutyryl chloride (alkyl-substituted) followed a loose S_N2-type electrophilic solvation mechanism under identical conditions [1]. This mechanistic divergence was attributed to the inductive effect (σ_I) of the substituent groups, with a linear correlation between log(KSIE) and σ_I (r = 0.970, slope = 0.44 ± 0.06, n = 5) [1]. The presence or absence of aromatic rings at the reaction center, rather than the specific nature of the para-substituent on the aromatic ring, was the dominant factor governing the solvolysis pathway. In aqueous fluorinated alcohol systems (TFE–water, HFIP–water), all four substrates reacted via the same loose S_N2 mechanism, confirming that the mechanistic differentiation is solvent-system dependent [1].

Solvolysis kinetics Reaction mechanism Solvent effects

Structural Necessity in Pharmacologically Active Scaffolds: Higenamine, (R)-(+)-nor-Roefractine, and Tetrahydronaphthyridine H₃ Antagonists

4-Methoxyphenylacetyl chloride is the mandatory acylating agent for introducing the 4-methoxyphenylacetyl moiety into specific bioactive molecules. In the synthesis of higenamine (a cardiotonic principle of Aconite root), condensation of β-(3,4-dimethoxyphenyl)ethylamine with 4-methoxyphenylacetyl chloride, followed by Bischler-Napieralski cyclodehydration, yields the tetrahydroisoquinoline core; substituting the acyl chloride would produce a different benzyl substituent incompatible with the natural product structure [1]. Similarly, in the synthesis of (R)-(+)-nor-roefractine (a D₂ dopamine receptor-selective ligand with Ki displacement of [³H]-raclopride in rat striatum), the 4-methoxyphenylacetyl chloride-derived amide is an essential intermediate in the Bischler-Napieralski route [2]. In the assembly of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold for histamine H₃ antagonist/serotonin reuptake inhibitor dual pharmacophore agents, 4-methoxyphenylacetyl chloride provides the requisite acyl building block [3]. Additionally, substituted 4-methoxyphenylacetyl chlorides react with acetylenes in the presence of AlCl₃ to construct the spiro[4.5]decane terpene skeleton [4].

Medicinal chemistry API intermediate Bischler-Napieralski synthesis

Reaction Selectivity: Controlled Mono- vs Di-Acylation of Hexamethylenetetramine

Under mild conditions, 4-methoxyphenylacetyl chloride reacts with hexamethylenetetramine (urotropin) to produce either mono- or di-(p-methoxyphenylacetochloride) adducts with tunable selectivity by adjusting the reactant stoichiometric ratio and reaction conditions [1]. At a 1:1 molar ratio, mono-substitution at one nitrogen of hexamethylenetetramine predominates; at a 1:2 ratio, di-substitution at two nitrogen atoms is achieved selectively [1]. This stoichiometric control over the degree of acylation was investigated using Menshutkin kinetic analysis and Arrhenius parameters, and product identity was confirmed by characteristic N-substituted amine group absorption in spectroscopic analysis [1]. No analogous selectivity data are available for phenylacetyl chloride or 4-chlorophenylacetyl chloride with hexamethylenetetramine under comparable published conditions, making this a unique documented selectivity profile for the 4-methoxy derivative.

Nucleophilic substitution Selective acylation Menshutkin kinetics

4-Methoxyphenylacetyl Chloride (CAS 4693-91-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Tetrahydroisoquinoline Alkaloids via Bischler-Napieralski Cyclodehydration (Higenamine and Congeners)

When the synthetic target is a 1-(4-methoxybenzyl)- or 1-(4-hydroxybenzyl)-tetrahydroisoquinoline, 4-methoxyphenylacetyl chloride is the structurally required acylating agent for the initial amide bond formation with β-arylethylamines. This was demonstrated in the total synthesis of higenamine, where condensation of β-(3,4-dimethoxyphenyl)ethylamine with 4-methoxyphenylacetyl chloride gave the amide intermediate that underwent Bischler-Napieralski cyclodehydration to the dihydroisoquinoline, followed by reduction and demethylation to afford the cardiotonic natural product [1]. Use of unsubstituted phenylacetyl chloride in this sequence would yield the des-methoxy analog (coclaurine-type skeleton), a different alkaloid with distinct pharmacological properties.

Construction of the 1,2,3,4-Tetrahydro-2,6-Naphthyridine Scaffold for CNS Drug Discovery (Histamine H₃/Serotonin Transporter Dual Ligands)

In the synthesis of tetrahydronaphthyridine-based histamine H₃ receptor antagonists with serotonin reuptake transporter (SERT) inhibitory activity, 4-methoxyphenylacetyl chloride provides the acyl component for scaffold assembly via nitrostyrene addition to metalated pyridine, followed by reduction and cyclization [2]. The resulting 4-methoxyphenylacetyl-substituted naphthyridine derivatives were characterized for dual H₃/SERT pharmacology. Procurement of the correct acyl chloride is critical, as the 4-methoxy substituent contributes to the physicochemical and pharmacokinetic profile of the final drug candidate.

Dopamine D₂ Receptor Ligand Development: (R)-(+)-nor-Roefractine and Benzyltetrahydroisoquinoline SAR Studies

The Bischler-Napieralski synthesis of (R)-(+)-nor-roefractine employs 4-methoxyphenylacetyl chloride in a Schotten-Baumann acylation to form the key amide intermediate [3]. The final compound selectively displaces [³H]-raclopride from D₂ dopamine receptors in rat striatum. For structure-activity relationship (SAR) programs exploring the role of the benzyl substituent in dopamine receptor affinity, 4-methoxyphenylacetyl chloride is the essential building block for the reference compound; comparative studies with 4-chloro, 4-nitro, or unsubstituted phenylacetyl chlorides would require separate procurement of each analog.

Spiro[4.5]decane Terpene Skeleton Construction via Friedel-Crafts Acylation with Acetylenes

Substituted 4-methoxyphenylacetyl chlorides react with acetylene gas or substituted acetylenes in the presence of aluminum chloride in methylene chloride at 0 °C to produce substituted spiro[4.5]deca-3,6,9-triene-2,8-diones, providing an expeditious two-step route to the spiro[4.5]decane terpene skeleton [4]. The reaction proceeds in fair to moderate yields and tolerates substitution on both the acyl chloride and acetylene components. This methodology is specifically documented for 4-methoxyphenylacetyl chloride derivatives; extension to other phenylacetyl chloride analogs would require independent validation of reactivity and yield.

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